7-bromo-4,5-difluorobenzofuran
Description
Significance of Heterocyclic Frameworks in Modern Chemical Biology and Organic Synthesis
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, represent one of the most extensive families of organic compounds. ijnrd.org Their frameworks are fundamental to numerous biological processes. Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijsrtjournal.com The unique architecture of heterocyclic compounds allows them to interact with a wide array of biological targets through various mechanisms, making them invaluable in medicinal chemistry. ijrpr.com In fact, it is estimated that at least 85% of all biologically active drugs contain a heterocyclic component, highlighting their critical role in the development of modern pharmaceuticals. ijnrd.org These frameworks are core structures in many essential biological molecules, including DNA and hemoglobin. ijnrd.org Their versatility and broad range of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—make them a central focus of research in organic synthesis and drug discovery. ijnrd.orgmdpi.com
The Benzofuran (B130515) Moiety as a Privileged Scaffold in Drug Discovery and Development
Within the vast class of heterocyclic compounds, the benzofuran moiety, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is recognized as a "privileged scaffold". rsc.orgrsc.org This term signifies that the benzofuran core is a versatile and recurring structural motif found in numerous natural products and synthetic compounds that exhibit a wide spectrum of potent biological activities. rsc.orgresearchgate.net These activities include antimicrobial, antioxidant, antitumor, anti-inflammatory, and neuroprotective properties. frontiersin.orgtaylorandfrancis.com
The unique structural and electronic features of the benzofuran ring system have led to its extensive use as a pharmacophore—the essential part of a molecule responsible for its pharmacological activity. rsc.org Derivatives of benzofuran have been developed for various therapeutic areas. For instance, natural benzofurans like psoralen (B192213) have been used in treating skin diseases. rsc.org The adaptability of the benzofuran scaffold allows medicinal chemists to synthesize new derivatives with modified properties, aiming to enhance efficacy and develop novel therapies for a range of disorders. frontiersin.orgmdpi.com
Strategic Importance of Halogenation and Fluorination in Modulating Molecular Properties and Biological Activity of Benzofuran Derivatives
The strategic incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into the benzofuran scaffold is a powerful and widely used strategy in medicinal chemistry to modulate a molecule's properties. Halogenation can significantly alter a compound's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net
Fluorine, in particular, plays a pivotal role. Due to its small size and high electronegativity, introducing fluorine atoms can lead to profound changes in a molecule's electronic properties and conformation. This can enhance its membrane permeability, block metabolic pathways, and increase its binding affinity to target proteins. researchgate.netaub.edu.lb Studies have shown that adding halogens like bromine or fluorine to the benzofuran ring can result in a significant increase in anticancer activities. nih.gov This is partly attributed to the ability of halogens to form "halogen bonds," which are specific, attractive interactions that can improve how strongly a drug binds to its target. nih.gov Therefore, the synthesis of halogenated and fluorinated benzofurans is a critical area of research for creating new therapeutic agents with improved pharmacological profiles. researchgate.net
Research Scope and Focus on 7-Bromo-4,5-difluorobenzofuran within the Broader Context of Halogenated Benzofuran Chemistry
This article focuses specifically on the chemical compound This compound . This molecule is a halogenated derivative of the benzofuran scaffold, featuring two fluorine atoms at the 4- and 5-positions and a bromine atom at the 7-position of the benzene ring. While extensive research literature on the direct biological applications of this specific compound is limited, its significance lies in its role as a key synthetic intermediate.
Patent literature identifies this compound as a crucial building block in the preparation of more complex molecules with potential serotonergic activity. google.com Its carefully designed halogenation pattern makes it a valuable precursor for creating novel, highly substituted benzofuran derivatives for investigation in pharmaceutical research and development. The study of this compound falls within the broader effort to explore how multi-halogenation impacts the benzofuran core, aiming to generate new chemical entities with precisely tuned properties for potential therapeutic applications.
Detailed Research Findings
The primary documented role of this compound is as a specialized chemical intermediate. Its value is derived from its unique substitution pattern, which is designed for use in multi-step synthetic pathways to create more elaborate molecules for pharmaceutical testing.
Physicochemical Properties
The structural characteristics of this compound have been defined, providing a foundation for its use in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 286836-09-7 |
| Molecular Formula | C₈H₃BrF₂O |
| Molecular Weight | 233.010 g/mol |
| Exact Mass | 231.93400 u |
| Polar Surface Area (PSA) | 13.14 Ų |
| LogP (octanol-water partition coefficient) | 3.47350 |
Data sourced from Chemsrc. chemsrc.com
Synthetic Utility and Context
The general synthetic strategy would likely involve the following key steps, as adapted from similar syntheses: nih.gov
Formylation: Introduction of an aldehyde group onto the phenol (B47542) precursor to create a hydroxybenzaldehyde.
Cyclization: Reaction with an appropriate reagent, such as chloroacetone, to construct the fused furan ring, yielding the benzofuran core.
The resulting this compound serves as a versatile scaffold. The bromine atom at the 7-position is particularly significant as it provides a reactive site for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Stille coupling), which allow for the attachment of other molecular fragments.
The primary research context for this compound comes from its inclusion in patents for the development of serotonergic agents. google.com Serotonergic compounds act on serotonin (B10506) receptors in the brain and are investigated for treating a variety of neurological and psychiatric conditions. The use of this compound as an intermediate in this field suggests that the difluoro-bromo substitution pattern is strategically important for achieving the desired pharmacological profile in the final target molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrF2O |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
7-bromo-4,5-difluoro-1-benzofuran |
InChI |
InChI=1S/C8H3BrF2O/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3H |
InChI Key |
DCNVPYHWDHKFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C(=C21)F)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Brominated and Fluorinated Benzofuran Derivatives
General Principles of Benzofuran (B130515) Annulation and Cyclization Reactions
The construction of the core benzofuran ring system is typically achieved through annulation or cyclization reactions, where a furan (B31954) ring is fused onto a benzene (B151609) ring. A variety of strategies have been developed, often relying on transition-metal catalysis or radical-mediated pathways.
Common approaches for benzofuran synthesis include:
Palladium and Copper-Catalyzed Cyclizations: Transition metals like palladium and copper are widely used to catalyze the formation of the C-O bond that closes the furan ring. nih.govacs.org For instance, Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a robust method. nih.govacs.org Similarly, copper-mediated oxidative annulation of phenols with internal alkynes provides an effective route to substituted benzofurans. rsc.org
Radical Cyclization Cascades: Radical reactions offer a powerful method for building complex molecular architectures. nih.gov For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form complex benzofuran derivatives. nih.gov
Oxidative Cyclization of o-Alkenylphenols: The intramolecular oxidative cyclization of ortho-alkenylphenols, such as 2-hydroxystilbenes, can be catalyzed by reagents like iodine(III) to produce 2-arylbenzofurans in high yields. nih.gov
These foundational methods provide the essential benzofuran core, upon which further functionalization, including targeted halogenation, can be performed.
Regioselective Halogenation Strategies for Benzofuran Precursors and Scaffolds
Achieving regioselectivity—the control of reaction at a specific position—is a central challenge in the synthesis of polysubstituted aromatic compounds. For a molecule like 7-bromo-4,5-difluorobenzofuran, this requires precise control over where the bromine atom is introduced onto a pre-existing difluorinated benzofuran or a precursor molecule.
Strategies for regioselective halogenation often depend on the electronic properties of the starting material and the choice of halogenating agent and catalyst.
Directed Ortho-Metalation (DoM): In this technique, a directing group on the aromatic ring coordinates to a metal (typically lithium or magnesium), which then facilitates deprotonation at an adjacent ortho position. The resulting organometallic species can be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom with high regioselectivity.
Catalyst-Controlled Halogenation: The choice of catalyst can influence the position of halogenation. For example, specific Lewis or Brønsted acids can activate either the substrate or the halogenating agent to favor substitution at a particular site.
Steric Hindrance: The presence of bulky substituent groups can block certain positions on the aromatic ring, thereby directing incoming electrophiles like bromine to less sterically hindered sites.
In the context of synthesizing 3-benzoyl-2-phenylbenzofurans, researchers have developed regioselective strategies that involve a tandem ylide acylation and thermal cyclization, allowing for the controlled formation of specific isomers. unica.it While this example pertains to acylation, the underlying principles of controlling reactivity at specific positions are broadly applicable to halogenation.
Targeted Fluorination Approaches for Benzofuran Systems
The introduction of fluorine atoms into aromatic systems requires specialized reagents and methods due to the high reactivity of elemental fluorine and the strength of the C-F bond. mdpi.com Several advanced strategies have been developed for the synthesis of fluorinated benzofurans.
A novel and powerful strategy for synthesizing fluorinated benzofurans from polyfluorophenols involves a sequence of sigmatropic dearomatization followed by defluorination. nih.gov This multi-step process allows for the transformation of a C-F bond. nih.gov
The key steps are:
Interrupted Pummerer Reaction and researchgate.netresearchgate.net Sigmatropic Rearrangement: The reaction of ketene (B1206846) dithioacetal monoxides with polyfluorophenols initiates this sequence. nih.gov
Reductive Defluorination: A zinc-mediated reduction smoothly removes a fluoride (B91410) ion from the dearomatized intermediate. nih.gov
Acid-Promoted Cyclization/Aromatization: An acid catalyst promotes the final ring closure and re-aromatization to yield the fluorinated benzofuran product. nih.gov
This method is particularly useful for accessing benzofuran structures with specific fluorination patterns that might be difficult to achieve through direct fluorination.
The intramolecular oxa-Michael addition is a key reaction for forming heterocyclic rings. semanticscholar.orgamanote.com In this reaction, a hydroxyl group within a molecule acts as a nucleophile, attacking an activated carbon-carbon double bond (an α,β-unsaturated carbonyl system) in the same molecule to form a ring. semanticscholar.org
This approach can be adapted to synthesize gem-difluorodihydrobenzofurans. A precursor containing both a phenolic hydroxyl group and a difluoro-activated alkene moiety can be induced to cyclize. The reaction is often catalyzed by an acid or a base. Brønsted acids have been shown to be particularly efficient catalysts for this type of transformation, sometimes in solvent-free conditions under microwave irradiation, which aligns with green chemistry principles. semanticscholar.org
| Catalyst Type | Example Catalyst | Efficacy in Oxa-Michael Addition | Reference |
| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Highly efficient, up to 90% conversion | semanticscholar.org |
| Lewis Acid | Metal Triflates (e.g., M(OTf)₂) | Generally less efficient than Brønsted acids | semanticscholar.org |
While introducing fluorine is common, selectively removing it can also be a powerful synthetic tool. Palladium-catalyzed reductive defluorination allows for the conversion of polyfluorinated compounds into less fluorinated derivatives. elsevierpure.comserdp-estcp.mil For example, a tetrafluorobenzofuran could potentially be converted to a trifluorobenzofuran, or a difluorobenzofuran to a monofluorinated product.
The process typically involves a palladium catalyst, often in nanoparticle form (Pd⁰NPs), and a hydrogen source. elsevierpure.com The mechanism involves the activation of hydrogen on the palladium surface, which then reacts with the C-F bond, leading to hydrodefluorination (replacement of F with H). elsevierpure.com This strategy is being explored for the degradation of persistent perfluoroalkyl acids (PFAAs) but the chemical principles are applicable to fine chemical synthesis. serdp-estcp.mil The selectivity of which C-F bond is cleaved can be influenced by the electronic environment and steric accessibility of the fluorine atoms on the benzofuran ring.
Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block for introducing a gem-dinal C-F₂ group into a molecule. researchgate.netacs.org It can be generated from various precursors, such as the Ruppert-Prakash reagent (TMSCF₃) or potassium bromodifluoroacetate. acs.orgacs.org
In the context of benzofuran synthesis, difluorocarbene can participate in cascade or annulation reactions. For example, a difluorocarbene can react with a suitably functionalized phenol (B47542) derivative in a process that leads to the formation of a gem-difluorinated benzofuran ring system. acs.org One reported method involves a cascade cyclization where the difluorocarbene acts as a bipolar building block, reacting sequentially with a phenolate (B1203915) and an ester group on the same substrate to construct gem-difluorinated 3-coumaranone derivatives, which are structurally related to benzofurans. acs.org
| Precursor for :CF₂ | Reaction Type | Product Type | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Cascade Cyclization | gem-Difluorinated 3-coumaranones | acs.org |
| Potassium Bromodifluoroacetate | [1+5] Annulation | 1,1-Difluoro-dihydropyrido[2,1-c] nih.govacs.orgthiazines | acs.org |
Incorporation of Fluorine via Schiemann Reaction Derivatives
The introduction of fluorine atoms into aromatic systems is a critical step in the synthesis of many fluorinated benzofuran derivatives. The Balz-Schiemann reaction is a traditional and effective method for this transformation. nih.govwikipedia.org The reaction proceeds by converting a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. nih.govwikipedia.org
The general mechanism involves two key steps:
Diazotization : An arylamine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and an acid) in the presence of tetrafluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate salt.
Thermal Decomposition : The isolated and dried diazonium salt is heated, causing it to decompose. The BF₄⁻ anion acts as a fluoride source, and an aryl cation intermediate is generally accepted to be involved, which then abstracts the fluoride ion. nih.govwikipedia.org
While the classic Balz-Schiemann reaction involves the isolation of the diazonium salt, modern variations aim to improve safety, yield, and scalability. wikipedia.orgresearchgate.net Innovations include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Diazotization can also be achieved using nitrosonium salts, such as [NO]SbF₆, avoiding the need to isolate the diazonium intermediate. wikipedia.org Furthermore, conducting the reaction in different solvents, such as low- or non-polar solvents like chlorobenzene (B131634) or hexane, can improve the pyrolysis and photolysis of the diazonium salts, allowing for effective fluorination at lower temperatures. nih.gov Greener approaches have been developed using ionic liquids as the reaction medium, which simplifies the procedure, often requires no work-up, and allows for the recyclability of the solvent. researchgate.netresearchgate.net
For the synthesis of a precursor to a compound like this compound, one could envision starting with an appropriately substituted aniline (B41778), for instance, 3-amino-4-bromo-5,6-difluorophenol, and subjecting it to a Schiemann reaction to introduce a fluorine atom, although the stability of such a precursor would be a critical consideration.
Catalytic Systems in Benzofuran Synthesis
The construction of the benzofuran core is frequently accomplished through catalytic cyclization and coupling reactions, which offer high efficiency and selectivity under mild conditions. Various catalytic systems based on transition metals, acids, and bases have been developed.
Transition metals are widely employed to catalyze the formation of the benzofuran nucleus. acs.org Palladium, copper, and iron catalysts are particularly significant in these synthetic strategies.
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are highly versatile for benzofuran synthesis. A common approach involves the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. acs.orgnih.gov For instance, the coupling of iodophenols and terminal alkynes using a (PPh₃)PdCl₂ catalyst with copper iodide as a co-catalyst effectively yields benzofuran derivatives. acs.orgnih.gov Palladium acetate (B1210297) (Pd(OAc)₂) is another frequently used catalyst for synthesizing benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles. nih.gov Furthermore, palladium-catalyzed C-H activation and intramolecular coupling of alkyl phenyl ethers have been developed to produce 2,3-dihydrobenzofurans. nih.govrsc.org
Copper (Cu)-Catalyzed Reactions: Copper catalysts are often used for their cost-effectiveness and unique reactivity. One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide (CuI) can produce amino-substituted benzofurans in high yields. acs.org Copper has also been utilized in intramolecular O-arylation reactions. For example, a one-pot process for preparing highly substituted benzofurans from 1-aryl- or 1-alkylketones involves an initial iron-catalyzed halogenation followed by a copper-mediated C-O cyclization. nih.govacs.org
Iron (Fe)-Catalyzed Reactions: Iron, as an earth-abundant and non-precious metal, is an attractive catalyst. Iron(III) chloride (FeCl₃) has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. nih.gov A one-pot method for synthesizing substituted benzofurans utilizes an iron(III)-catalyzed regioselective halogenation of an aryl ketone, followed by a metal-catalyzed O-arylation. nih.govacs.org
| Catalyst System | Starting Materials | Product Type | Reference |
| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | Substituted Benzofurans | nih.gov, acs.org |
| Pd(OAc)₂ | Aryl Boronic Acids, 2-(2-formylphenoxy) Acetonitriles | Benzoyl-substituted Benzofurans | nih.gov |
| CuI | o-Hydroxy Aldehydes, Amines, Alkynes | Amino-substituted Benzofurans | acs.org |
| FeCl₃ / CuI | 1-Arylketones | Highly Substituted Benzofurans | nih.gov, acs.org |
Acid catalysis provides a powerful tool for constructing the benzofuran skeleton. Both Lewis and Brønsted acids are effective in promoting the necessary cyclization reactions.
Lewis Acid Catalysis: Lewis acids function by activating substrates, thereby lowering the activation energy for cyclization. nih.gov Boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed in Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds to synthesize benzofuran derivatives. nih.gov Other Lewis acids like scandium triflate (Sc(OTf)₃) and iron chloride (FeCl₃) have also been reported to catalyze the formation of benzofurans through cycloaddition or ring-closing reactions. nih.gov A facile method for synthesizing 2,3-disubstituted benzofurans uses a Lewis acid catalyst with N-bromosuccinimide (NBS) as an oxidizing agent, starting from acrolein dimer and 1,3-dicarbonyl compounds. acs.orgacs.org
Brønsted Acid Catalysis: Brønsted acids are significant in organic synthesis for mediating carbon-carbon bond formation. nih.gov Triflic acid (TfOH) has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to achieve substituted benzofuran cores. nih.gov Acetic acid has also served as a catalyst in one-pot syntheses from benzoquinones. nih.gov In some cases, a Brønsted acid-mediated cyclization follows a transition metal-catalyzed step, such as in the rhodium-mediated synthesis of benzofurans from propargyl alcohols and aryl boronic acids. acs.org A cascade reaction mediated by a Brønsted acid can produce 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene and various phenols. researchgate.net
| Acid Catalyst | Type | Starting Materials | Reference |
| BF₃·Et₂O | Lewis Acid | 2,4-diyn-1-ols, Dicarbonyl Compounds | nih.gov |
| Sc(OTf)₃ | Lewis Acid | o-Hydroxybenzhydryl Alcohol, Isocyanide | nih.gov |
| Triflic Acid (TfOH) | Brønsted Acid | Quinone Imine Ketals, Dicarbonyl Compounds | nih.gov |
| Acetic Acid | Brønsted Acid | Benzoquinones | nih.gov |
Base-catalyzed methods are also employed for the synthesis of the benzofuran ring system. Bases can facilitate condensation or cyclization reactions by deprotonating a key intermediate. For example, triethylamine (B128534) has been used as a basic catalyst in the Rap-Stoermer reaction to obtain benzofuran derivatives from α-haloketones and substituted salicylaldehydes via a Dieckmann-like aldol (B89426) condensation. nih.gov In palladium-catalyzed syntheses of 2-arylbenzofurans from 2-bromobenzyl phenylketone, cesium carbonate (Cs₂CO₃) is often used as the base. nih.gov An unprecedented base-mediated cyclization of propargylic alcohols with aryne has also been reported, providing a novel route to specific benzofuran scaffolds. nih.gov
One-Pot Synthetic Sequences for Highly Substituted Benzofurans
One-pot syntheses are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding the isolation of intermediates and reducing waste. researchgate.netarkat-usa.org Several one-pot procedures have been developed for highly substituted benzofurans.
One notable approach begins with simple 1-aryl- or 1-alkylketones and involves a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated intramolecular O-arylation to form the benzofuran ring. nih.govacs.org This method allows for the synthesis of various structural analogues, including natural products. acs.org
Another powerful one-pot strategy combines a Sonogashira coupling with a subsequent cyclization. For example, 2-halophenols can be reacted with terminal alkynes in the presence of a palladium catalyst system to directly form 2-substituted benzofurans. researchgate.net An ultrasound-assisted one-pot synthesis has also been developed, involving the coupling of (trimethylsilyl)acetylene with iodoarenes, followed by desilylation and a final coupling with 2-iodophenol (B132878) to yield 2-substituted benzofurans. benthamdirect.com
| One-Pot Strategy | Key Reactions | Catalysts / Reagents | Reference |
| From Aryl Ketones | Aryl C-H Halogenation, Intramolecular O-arylation | FeCl₃, CuI | acs.org |
| From Halophenols | Sonogashira Coupling, Cyclization | Pd-Tetraphosphine Complex, CuI | researchgate.net |
| Ultrasound-Assisted | C-C Coupling, C-Si Cleavage, C-C/C-O Formation | Pd/C, CuI, K₂CO₃ | benthamdirect.com |
| From o-Hydroxy Aldehydes | Multi-component Reaction | CuI | acs.org |
Synthetic Routes to this compound and Related Derivatives
A potential synthetic pathway could start from 3,4-difluoroaniline (B56902). The synthesis would proceed as follows:
Bromination : Regioselective bromination of 3,4-difluoroaniline at the position para to the amino group to yield 5-bromo-2,3-difluoroaniline.
Hydroxylation via Diazotization : The resulting aniline would be converted to a diazonium salt and subsequently hydrolyzed to produce 5-bromo-2,3-difluorophenol.
Introduction of the C2-Side Chain : The phenol could then be O-alkylated with a suitable two-carbon unit, such as chloroacetaldehyde (B151913) diethyl acetal (B89532), to form an ether intermediate, 2-(5-bromo-2,3-difluorophenoxy)acetaldehyde diethyl acetal.
Cyclization : Finally, an acid-catalyzed intramolecular cyclization (Pomeranz–Fritsch reaction or a variation) of the acetal intermediate would lead to the formation of the furan ring, yielding the target compound, This compound .
An analogous synthesis has been reported for 7-bromo-5-fluorobenzofuran, which involves the cyclization of 2-(2-bromo-4-fluorophenoxy)acetaldehyde diethyl acetal in the presence of an acid catalyst like Amberlyst-15 resin in chlorobenzene at reflux. chemicalbook.com This supports the feasibility of the proposed final cyclization step.
Precursor Synthesis and Functionalization Strategies (e.g., from phenols and alpha-haloketones)
A primary and versatile route to substituted benzofurans involves the reaction of phenols with α-haloketones or their synthetic equivalents. nih.gov This strategy is highly effective as it allows for the incorporation of desired substituents on the benzene ring through the choice of the starting phenol. The synthesis generally proceeds in two stages: O-alkylation of the phenol to form an α-phenoxy ketone intermediate, followed by cyclodehydration. researchgate.net
For a target molecule like this compound, a logical starting precursor would be 2-bromo-4,5-difluorophenol . This phenol can be reacted with an α-halo carbonyl compound, such as 2-chloroacetaldehyde or its more stable acetal form, 2-bromoacetaldehyde dimethyl acetal , under basic conditions (e.g., using potassium carbonate) to form an ether intermediate. This initial step is a classic Williamson ether synthesis.
An alternative one-step method promoted by titanium tetrachloride combines the initial Friedel–Crafts-like alkylation and the subsequent intramolecular cyclodehydration into a single process, offering a direct route from phenols and α-haloketones to the benzofuran product. nih.govgoogle.com This approach provides advantages such as high regioselectivity and broad substrate scope. nih.gov
The following table summarizes common precursors and reagents used in this synthetic approach.
| Precursor Type | Example Compound | Reagent | Intermediate Product |
| Substituted Phenol | 2-bromo-4,5-difluorophenol | 2-bromoacetaldehyde diethyl acetal | 1-bromo-2-(2,2-diethoxyethoxy)-4,5-difluorobenzene |
| α-Haloketone | 2-chlorocyclohexanone | Various substituted phenols | Tetrahydrodibenzofuran derivatives |
| α-Bromo Ketone | 2-phenoxy acetophenone | N/A (self-cyclization) | 3-phenylbenzofuran |
This table illustrates the types of precursors and reagents commonly used in the synthesis of benzofuran cores.
Key Cyclization and Ring-Closing Methodologies Employed
The crucial step in forming the furan ring is the intramolecular cyclization of the ether intermediate. This is most commonly achieved through acid-catalyzed electrophilic substitution, where the carbonyl group (or a precursor to it) is activated, followed by an attack from the electron-rich aromatic ring.
A well-documented method for a similar compound, 7-bromo-5-fluorobenzofuran, involves the cyclization of 2-(2-bromo-4-fluorophenoxy)acetaldehyde diethyl acetal using a solid acid catalyst, Amberlyst-15, in a high-boiling solvent like chlorobenzene under reflux with azeotropic removal of water. chemicalbook.com This type of reaction, which proceeds via an acetal, is a variation of the Pomeranz–Fritsch reaction. The strong acid protonates the acetal, leading to the elimination of ethanol (B145695) and formation of an oxonium ion, which then acts as the electrophile for the ring-closing step. wuxiapptec.com
Other powerful dehydrating acids are also widely employed for this transformation. Polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective for promoting the cyclodehydration of α-phenoxy ketones to yield benzofurans. researchgate.netwuxiapptec.com These reagents facilitate the reaction under relatively mild conditions and often result in high yields of the desired benzofuran. researchgate.net
The table below outlines common cyclization reagents and their typical reaction conditions.
| Cyclization Reagent | Substrate Type | Typical Conditions |
| Amberlyst-15 | Phenoxy acetal | Reflux in chlorobenzene, azeotropic water removal chemicalbook.com |
| Polyphosphoric Acid (PPA) | α-Phenoxy ketone | Heating (e.g., 45-90°C) researchgate.netwuxiapptec.com |
| Eaton's Reagent | α-Phenoxy ketone | 45°C, short reaction time (e.g., 10 min) researchgate.net |
| Titanium Tetrachloride | Phenol + α-haloketone | Reflux in 2,2,2-trifluoroethanol (B45653) nih.gov |
This interactive table details key reagents and conditions for the cyclization step in benzofuran synthesis.
Derivatization from Related Brominated and Fluorinated Benzofuran Intermediates
An alternative synthetic logic involves the modification of an existing, suitably substituted benzofuran core. This approach can be particularly useful if a specific isomer is more readily accessible through a standard synthesis, which can then be derivatized to achieve the final target substitution pattern.
For instance, one could envision a synthetic route starting with 4,5-difluorobenzofuran . This intermediate could then undergo electrophilic bromination to introduce the bromine atom at the C7 position. The directing effects of the fluorine atoms and the benzofuran ring system would influence the regioselectivity of this step. Bromination of benzofuran derivatives is commonly achieved using reagents such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, or by using molecular bromine in a solvent such as chloroform (B151607) or acetic acid. nih.gov The precise conditions would need to be optimized to favor substitution at the desired C7 position over other possible sites (e.g., C2, C3).
Furthermore, fluorinated benzofuran structures themselves are valuable intermediates for creating a variety of derivatives. The benzofurazan (B1196253) (2,1,3-benzoxadiazole) moiety, which is structurally related, has been used to develop fluorogenic derivatization reagents for analytical applications in chromatography, highlighting the utility of these heterocyclic systems in broader chemical contexts. nih.govresearchgate.net
| Derivatization Reaction | Starting Material | Reagent(s) | Potential Product |
| Electrophilic Bromination | 4,5-Difluorobenzofuran | N-Bromosuccinimide (NBS), Benzoyl Peroxide | This compound |
| Electrophilic Bromination | Benzofuran ester/acid | Bromine (Br₂) in Chloroform | Brominated benzofuran ester/acid nih.gov |
This table provides examples of derivatization reactions to obtain functionalized benzofurans.
Computational and Spectroscopic Characterization of Halogenated Benzofuran Systems
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of halogenated benzofuran (B130515) systems. physchemres.orgmdpi.com These theoretical studies provide insights into molecular orbitals, charge distribution, and reactivity descriptors. researchgate.net
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. nih.gov For a molecule like 7-bromo-4,5-difluorobenzofuran, the electron-withdrawing nature of the fluorine atoms and the presence of the bromine atom would significantly influence these orbital energies.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. physchemres.org Global and local reactivity descriptors derived from DFT, such as chemical hardness, electrophilicity, and softness, offer quantitative measures of the molecule's reactivity. researchgate.netnih.gov Such calculations have been successfully applied to various benzofuran derivatives to model their properties and reaction mechanisms. pku.edu.cnresearchgate.netrsc.org
Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Benzofuran Note: These are representative values. Actual calculated values for this compound would require specific computation.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.5 to 5.5 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.8 |
| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 |
Molecular Dynamics Simulations and Conformational Analysis of Halogenated Benzofurans
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For halogenated benzofurans, MD simulations provide critical insights into their conformational flexibility and intermolecular interactions in different environments, such as in solution. nih.gov
Conformational analysis is essential for understanding how the molecule adopts different spatial arrangements, which can influence its physical properties and biological activity. nobelprize.org While the benzofuran ring system is largely planar, simulations can reveal subtle out-of-plane movements and the rotational freedom of substituents. For this compound, these simulations would clarify the molecule's dynamic behavior and its preferred conformations, which is information that is complementary to the static picture provided by crystallographic methods. rsc.org
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic techniques is necessary to experimentally determine and confirm the precise structure of this compound.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the benzofuran ring. The number of signals, their chemical shifts, and their coupling patterns would confirm the substitution pattern.
¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be influenced by the attached halogens.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be particularly informative. It would show distinct signals for the fluorine atoms at the C4 and C5 positions, and the coupling between them (³JF-F) and with adjacent protons would be crucial for confirming their relative positions.
Table 2: Predicted NMR Characteristics for this compound Note: This table presents expected patterns. Actual chemical shifts (δ) and coupling constants (J) require experimental measurement.
| Nucleus | Expected Signals | Key Expected Observations |
|---|---|---|
| ¹H | 3 | Signals corresponding to protons at C2, C3, and C6. Coupling between H2/H3 and H6 with adjacent fluorine atoms. |
| ¹³C | 8 | Eight distinct signals for each carbon. Large C-F coupling constants for C4 and C5. C7 signal influenced by bromine. |
| ¹⁹F | 2 | Two distinct doublet signals for F4 and F5, showing mutual coupling (³JF-F). |
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and dihedral angles of this compound.
Furthermore, crystallographic analysis reveals how molecules pack in a crystal lattice, identifying key intermolecular interactions such as π–π stacking or halogen bonding. acs.orgnih.gov The presence of both bromine and fluorine atoms makes the study of halogen bonding particularly relevant, as these interactions can significantly influence the material's properties. beilstein-journals.org Analysis of related crystal structures, such as that of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan, demonstrates the utility of this method in defining the geometry of complex halogenated fused-ring systems. nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass of a molecule, thereby confirming its elemental composition. For this compound (C₈H₃BrF₂O), HRMS would provide a mass-to-charge ratio with high precision. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would appear as two peaks of nearly equal intensity separated by two mass units, definitively confirming the presence of a single bromine atom.
In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation and Target Interaction Modeling
In silico methods are crucial for understanding the structure-activity relationships (SAR) of halogenated benzofurans and predicting their interactions with biological targets, such as proteins or enzymes. nih.govnih.gov SAR studies have shown that the type, number, and position of halogen substituents on the benzofuran scaffold are critical determinants of biological activity. jst.go.jp The introduction of halogens can enhance binding affinity through favorable interactions like halogen bonds and can also modify the molecule's lipophilicity and electronic properties. nih.gov
Molecular docking is a primary in silico technique used to model the interaction between a small molecule (ligand) and a macromolecular target. researchgate.netaip.org For this compound, docking simulations could predict its preferred binding mode within the active site of a target protein. nih.gov These models help identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds between the bromine or fluorine atoms and amino acid residues, providing a rationale for the molecule's potential biological effects and guiding the design of more potent analogues. aip.org
Future Perspectives and Research Challenges in Halogenated Benzofuran Chemistry
Development of Novel and Sustainable Synthetic Routes for Complex Halogenated Benzofurans
A primary challenge in the chemistry of halogenated benzofurans is the development of efficient and environmentally friendly synthetic methods. Traditional routes can be lengthy and often rely on harsh conditions. nih.govresearchgate.net Modern organic synthesis is moving towards more sustainable practices, including catalyst-free reactions and the use of greener solvents like water. acs.orgorganic-chemistry.orgsci-hub.se
Future research will likely focus on several key areas:
Catalyst-Free and Green Synthesis: Researchers are exploring one-pot reactions that proceed without the need for metal catalysts, which can be toxic and expensive. researchgate.netacs.org For instance, methods using deep eutectic solvents (DES), which are biodegradable and low-cost, are being developed. nih.gov
Transition-Metal Catalysis: Despite the push for catalyst-free methods, transition metals like palladium, copper, nickel, and rhodium remain crucial for constructing complex molecules. nih.govacs.org Future work will aim to develop more efficient catalytic systems that can operate under milder conditions and with lower catalyst loadings. acs.org Strategies like Sonogashira coupling and intramolecular cyclization are key techniques in this area. nih.gov
Visible-Light-Mediated Catalysis: Photoredox catalysis, which uses visible light to drive chemical reactions, is a rapidly growing field. nih.gov This approach offers a green and powerful way to forge new bonds and could be applied to create complex halogenated benzofurans like 7-bromo-4,5-difluorobenzofuran under mild conditions. nih.gov
Table 1: Comparison of Synthetic Strategies for Benzofuran (B130515) Derivatives
| Strategy | Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|
| Classical Methods | Strong acids/bases | Well-established, readily available reagents | Harsh conditions, low atom economy, potential for side products |
| Transition-Metal Catalysis | Palladium, Copper, Nickel, Rhodium | High efficiency, good functional group tolerance, access to complex structures nih.govacs.org | Catalyst cost and toxicity, need for ligands, reaction optimization |
| Green & Catalyst-Free | Deep Eutectic Solvents, Water, Basic catalysts (e.g., triethylamine) nih.govsci-hub.se | Environmentally benign, low cost, simplified purification nih.gov | Limited scope, may require higher temperatures or longer reaction times |
| Photoredox Catalysis | Visible light, photosensitizers | Mild reaction conditions, high selectivity, novel reactivity pathways nih.gov | Requires specialized equipment, catalyst stability can be an issue |
Exploration of Undiscovered Reactivity Profiles and Cascade Annulation Strategies
The specific arrangement of halogens in this compound dictates its reactivity. The bromine atom at position 7 is a versatile handle for cross-coupling reactions, while the fluorine atoms at positions 4 and 5 significantly influence the electronic properties of the benzene (B151609) ring, affecting its reactivity and biological interactions.
Future research will delve into:
Cascade Reactions: These multi-step, one-pot sequences allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.netacs.org Developing cascade reactions that incorporate halogenated benzofurans could lead to the efficient synthesis of novel polycyclic and spirocyclic compounds. mdpi.com For example, cascade annulation on arynes has been used to create 2-aroyl benzofurans. acs.org
Late-Stage Functionalization: The ability to introduce or modify functional groups on a complex molecule in the final steps of a synthesis is highly valuable. The bromine atom on this compound is ideally positioned for late-stage modifications, allowing for the creation of a diverse library of compounds from a common intermediate.
Domino Reactions: These are a subset of cascade reactions where subsequent transformations occur as a result of the functionality generated in the previous step. nih.gov Designing domino reactions starting from halogenated benzofurans could unlock new pathways to intricate molecular scaffolds. researchgate.net
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, allowing scientists to predict how a molecule will behave before it is synthesized. nih.govresearchgate.net For halogenated benzofurans, computational modeling can provide insights into their electronic structure, reactivity, and potential interactions with biological targets. nih.govresearchgate.net
Key areas of focus include:
Predicting Halogen Bonding: Computational tools can model and predict the strength and geometry of halogen bonds between a ligand and its protein target. nih.govsemanticscholar.orgsemanticscholar.org This is crucial for designing potent and selective inhibitors, as halogen bonds can significantly contribute to binding affinity. nih.govnih.govbenthamdirect.comingentaconnect.com
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify promising candidates for synthesis. This approach saves time and resources by focusing experimental efforts on the most likely hits.
Lead Optimization: Once a promising compound ("hit") is identified, computational methods can be used to guide its modification to improve properties like potency, selectivity, and metabolic stability. This process, known as lead optimization, is a critical step in drug development. semanticscholar.org
Expansion of Biological Application Domains and Identification of New Molecular Targets
Halogenated benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net The presence and position of halogen atoms can be a critical determinant of a compound's biological effect. researchgate.netnih.gov For example, adding fluorine can enhance a drug's permeability and bioavailability. nih.gov
Future research will aim to:
Identify New Targets: The unique structural and electronic properties of compounds like this compound make them valuable scaffolds for exploring new biological targets. mdpi.com Screening these compounds against a wide range of proteins and enzymes could uncover novel therapeutic opportunities.
Combat Drug Resistance: Halogenated compounds may offer a way to overcome drug resistance in cancer and infectious diseases. Their unique binding modes, including halogen bonding, might allow them to inhibit targets that have become resistant to conventional therapies.
Develop Novel Therapies: Benzofurans have shown promise in treating a variety of conditions, from cancer to Alzheimer's disease. rsc.orgresearchgate.net Further exploration of complex halogenated derivatives could lead to the development of new drugs for these and other diseases. nih.gov
Table 2: Potential Biological Applications of Halogenated Benzofurans
| Therapeutic Area | Potential Target/Mechanism | Reference |
|---|---|---|
| Oncology | Tubulin polymerization inhibition, kinase inhibition, apoptosis induction | researchgate.netnih.govnih.govmdpi.com |
| Infectious Diseases | Inhibition of bacterial or fungal enzymes, disruption of microbial cell membranes | rsc.orgresearchgate.net |
| Inflammation | Inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) | rsc.orgnih.gov |
| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase | rsc.orgresearchgate.net |
Bridging Fundamental Research on Halogenated Benzofurans with Translational Opportunities in Chemical Biology
Chemical biology uses chemical tools to study and manipulate biological systems. Halogenated benzofurans, with their tunable properties and versatile reactivity, are well-suited for the development of such tools.
Future directions include:
Developing Chemical Probes: The this compound scaffold can be modified to create chemical probes. The bromine atom can serve as a handle to attach fluorescent dyes, affinity tags, or photo-crosslinkers, allowing researchers to visualize and identify the biological targets of these molecules.
¹⁹F NMR Spectroscopy: The two fluorine atoms in this compound provide a unique spectroscopic signature. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying drug-protein interactions, as the fluorine signal is highly sensitive to its local environment.
Translational Research: The ultimate goal is to translate fundamental discoveries in the chemistry and biology of halogenated benzofurans into clinical applications. This involves a multidisciplinary effort, bridging the gap between academic research and pharmaceutical development to create new diagnostic and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-4,5-difluorobenzofuran, and what are their key intermediates?
- Methodological Answer : A common approach involves bromination of difluorobenzofuran precursors. For example, bromination of 5-fluoro-4-methylbenzofuran derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions yields this compound . Key intermediates include 7-bromo-4-(bromomethyl)-5-fluorobenzofuran, which can be further functionalized. Characterization of intermediates via /-NMR and mass spectrometry is critical to confirm regioselectivity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR detects aromatic protons and coupling patterns to confirm substitution positions (e.g., fluorine-induced splitting). -NMR identifies fluorine environments, while -NMR resolves carbon frameworks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns (e.g., bromine’s doublet).
- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., bromine and fluorine) .
Advanced Research Questions
Q. How can researchers optimize bromination regioselectivity in multi-halogenated benzofuran systems?
- Methodological Answer :
- Catalytic Systems : Use Lewis acids (e.g., FeCl) to direct bromination to electron-rich positions. For example, FeCl-mediated bromination of 4,5-difluorobenzofuran favors C7 bromination due to electron-withdrawing fluorine groups deactivating adjacent positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution by stabilizing transition states.
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., para-bromination), while higher temperatures may shift selectivity .
Q. How should contradictory spectral data in structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Combine --HOESY NMR to confirm spatial proximity of fluorine and protons, resolving ambiguities in coupling patterns .
- Computational Modeling : Density Functional Theory (DFT) calculates chemical shifts to match experimental data, distinguishing between isomers .
- Synthetic Corroboration : Prepare derivatives (e.g., methyl esters) to simplify spectra and validate assignments .
Q. What strategies mitigate steric hindrance in functionalizing this compound for medicinal chemistry applications?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to enable Suzuki-Miyaura coupling at the bromine position .
- Transition Metal Catalysis : Use Pd-XPhos catalysts for Buchwald-Hartwig amination, which tolerates steric bulk from fluorine substituents .
- Microwave-Assisted Synthesis : Accelerate reaction rates to overcome kinetic barriers in hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
